molecular formula C13H13ClN2O3 B1227936 N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide

N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide

Cat. No. B1227936
M. Wt: 280.7 g/mol
InChI Key: QDTHQOSTOYYFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Biological Screening

N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide is involved in the synthesis of various compounds with significant biological activity. For instance, a series of N-substituted derivatives of this compound have been synthesized and demonstrated promising inhibitory activity against acetylcholinesterase enzyme, which is relevant in the treatment of diseases like Alzheimer's (Fatima et al., 2013).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of related compounds have been extensively studied. For example, the crystal structure of 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione and its complex with cadmium chloride offers insights into the conformational dynamics of such compounds, which is crucial for understanding their interaction with biological targets (Askerov et al., 2019).

Antimicrobial Activities

Some derivatives of N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide exhibit significant antimicrobial activities. The synthesis and antimicrobial testing of various derivatives have identified compounds with notable effectiveness against a range of microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition Studies

The compounds synthesized from N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide have also been studied for their enzyme inhibition properties. This research is critical in drug discovery, as enzyme inhibitors play a crucial role in treating various diseases, including metabolic disorders and cancers (Yu et al., 2008).

Pharmaceutical Development

This compound and its derivatives are being explored in pharmaceutical science for developing new, low-toxic, and highly-efficient medicines with a broad spectrum of biological activity. Their potential pharmacological activities and the relationship between their chemical structure and biological activity are key areas of focus (Samelyuk & Kaplaushenko, 2013).

properties

Product Name

N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-5-oxazolecarboxamide

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.7 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c1-7-12(19-8(2)15-7)13(17)16-10-6-9(14)4-5-11(10)18-3/h4-6H,1-3H3,(H,16,17)

InChI Key

QDTHQOSTOYYFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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